Vulcanization Activation Energy: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol vs. 6-Anilino-1,3,5-triazine-2,4-dithiol
In the vulcanization of chlorinated polyethylene (CM) elastomer, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (DB) exhibits an apparent activation energy (Ea) of 33.3 kJ·mol⁻¹, whereas the anilino analog (AF) shows an Ea of 71.6 kJ·mol⁻¹ [1]. This difference of 38.3 kJ·mol⁻¹ (53.5% reduction) indicates that DB-cured systems are significantly less sensitive to temperature fluctuations during processing, enabling more robust and reproducible curing cycles.
| Evidence Dimension | Apparent activation energy (Ea) of vulcanization |
|---|---|
| Target Compound Data | 33.3 kJ·mol⁻¹ |
| Comparator Or Baseline | 6-anilino-1,3,5-triazine-2,4-dithiol (AF): 71.6 kJ·mol⁻¹ |
| Quantified Difference | 38.3 kJ·mol⁻¹ reduction (53.5% lower) |
| Conditions | Chlorinated polyethylene (CM) elastomer; temperature-dependent cure kinetics study |
Why This Matters
A 53.5% lower activation energy translates to faster curing rates and reduced temperature sensitivity, which is critical for high-throughput rubber manufacturing where consistent product quality across thermal gradients is required.
- [1] Sheng R, Jiang K, Song Y, Fang W, Zhai W, Song Q. Synthesis of S-Triazine Derivatives and Their Effects on Vulcanization Behavior of CM Elastomer. Rubber Tire Industry. 2017. View Source
